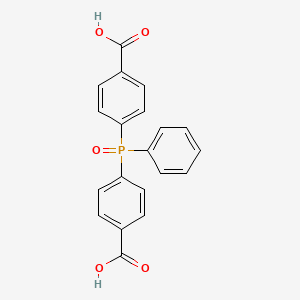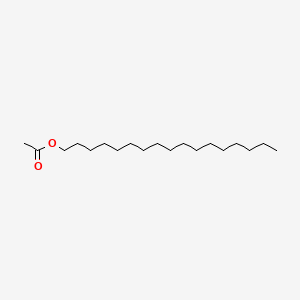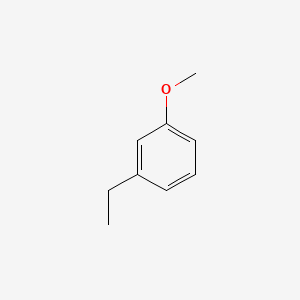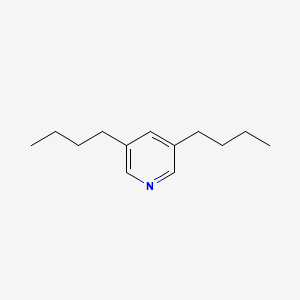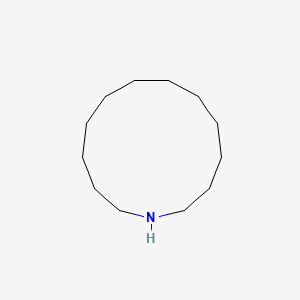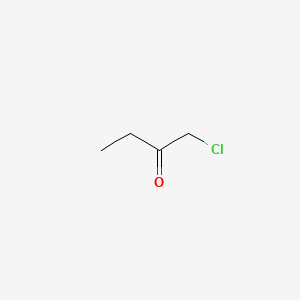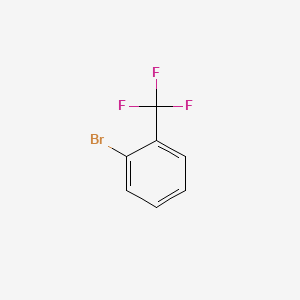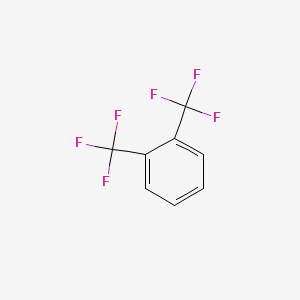
Bis(chloromethyl)dimethylsilane
説明
Bis(chloromethyl)dimethylsilane is a chemical compound with the formula C4H10Cl2Si . It has a molecular weight of 157.11 g/mol .
Molecular Structure Analysis
The molecular structure of Bis(chloromethyl)dimethylsilane consists of a silicon atom bonded to two methyl groups and two chloromethyl groups . The IUPAC Standard InChI is InChI=1S/C4H10Cl2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Bis(chloromethyl)dimethylsilane has a boiling point of 163-164°C and a density of 1.075 g/mL . Its refractive index at 20°C is not specified .科学的研究の応用
Organic Synthesis
Bis(chloromethyl)dimethylsilane is utilized in organic synthesis, particularly in the preparation of silanols, which are key intermediates. Silanols serve as nucleophilic coupling reagents and are fundamental in creating a variety of silicon-based polymeric materials . The bifunctional nature of silanols derived from Bis(chloromethyl)dimethylsilane makes them valuable for studying the reactivity of both the chloromethyl and silanol groups within the same molecule .
Pharmaceutical Applications
While specific applications of Bis(chloromethyl)dimethylsilane in pharmaceuticals are not detailed in the search results, organosilicon compounds, in general, are known to be significant in drug design and formulation. They can alter the physical properties of active pharmaceutical ingredients, such as solubility and stability, and can be used to modify the release profiles of drugs .
Polymer Chemistry
In polymer chemistry, Bis(chloromethyl)dimethylsilane can be involved in the synthesis of multiblock copolymers, which are polymers made from multiple sequences of monomer blocks. These copolymers have diverse applications ranging from industrial materials to biomedical devices due to their tailored physical properties . Additionally, silyl diol esters derived from similar compounds are used as selectivity control agents in Ziegler–Natta catalyst systems for propylene polymerization .
Materials Science
Bis(chloromethyl)dimethylsilane plays a role in the development of materials science, particularly in the synthesis of organosilicon compounds. These compounds are integral to creating materials with unique properties like enhanced thermal stability, chemical resistance, and mechanical strength. They are also used in the production of silicones, which are widely applied in sealants, adhesives, lubricants, and insulation materials .
Nanotechnology
The applications of Bis(chloromethyl)dimethylsilane in nanotechnology are not explicitly mentioned in the search results. However, organosilicon compounds are often used in the fabrication of nanomaterials and nanodevices due to their ability to form self-assembled monolayers and their compatibility with semiconductor materials .
Analytical Chemistry
In analytical chemistry, Bis(chloromethyl)dimethylsilane may be used as a reagent in the preparation of samples or in the modification of analytical instruments. Its properties could be exploited to alter surface chemistry, which is crucial in techniques like chromatography and mass spectrometry to improve the separation and detection of analytes .
Environmental Applications
The search results do not provide direct information on the environmental applications of Bis(chloromethyl)dimethylsilane. However, organosilicon compounds are often explored for their potential use in environmental remediation, such as in the treatment of polluted water or air, due to their ability to form stable structures that can trap or break down pollutants .
Safety and Hazards
特性
IUPAC Name |
bis(chloromethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFAOJPBXYIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183426 | |
| Record name | Bis(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(chloromethyl)dimethylsilane | |
CAS RN |
2917-46-6 | |
| Record name | Bis(chloromethyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(chloromethyl)dimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Bis(chloromethyl)dimethylsilane in synthetic chemistry?
A1: Bis(chloromethyl)dimethylsilane serves as a valuable precursor for synthesizing various organosilicon compounds. One key application is its use in synthesizing silaheterocycles, specifically bicyclic silaheterocycles containing triazole rings []. These compounds show promise as potential "sila-drugs," indicating potential pharmaceutical applications. Additionally, it acts as a building block for carbosilane polymers []. These polymers, known for their thermal stability and solubility in common organic solvents, find applications in various fields.
Q2: What interesting reactivity has been observed with Bis(chloromethyl)dimethylsilane and metals?
A2: Research indicates that Bis(chloromethyl)dimethylsilane exhibits intriguing reactivity with metals like zinc and magnesium []. While similar reactions with 1,3-dihalopropanes typically yield cyclopropanes, Bis(chloromethyl)dimethylsilane follows a different pathway. Instead of the expected 1,1-dimethylsilicocyclopropane, reactions favor the formation of products resulting from intramolecular C-C coupling, highlighting the unique reactivity of this organosilane.
Q3: Can you elaborate on the mechanism of Bis(chloromethyl)dimethylsilane in Grignard coupling reactions?
A3: Studies focusing on the Grignard coupling of Bis(chloromethyl)dimethylsilane with Trimethylchlorosilane [] provide valuable insights into its reaction mechanism. Research suggests that the reaction predominantly favors intramolecular C-C coupling over intermolecular C-Si coupling. This preference leads to the formation of 1,3-disilacyclobutanes in low yields, confirming the dominance of the intramolecular pathway. This observation is further supported by the fact that intermolecular C-Si coupling is generally less favorable [].
Q4: Are there any known methods to synthesize specific cyclic silanes using Bis(chloromethyl)dimethylsilane?
A4: Yes, research demonstrates the successful synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane using Bis(chloromethyl)dimethylsilane []. This synthesis involves utilizing active metal derivatives of Bis(chloromethyl)dimethylsilane, showcasing its versatility in constructing cyclic silicon-containing structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)

